molecular formula C15H20N2O3 B1396696 (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate CAS No. 1349807-54-0

(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Cat. No. B1396696
M. Wt: 276.33 g/mol
InChI Key: JLDGHCCLXOHBQA-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (BOPC) is a synthetic compound that belongs to the group of oxetanes. It is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. BOPC has been found to be a useful synthetic intermediate in the synthesis of various pharmaceuticals and drugs. BOPC has been shown to have a wide range of biological activities, including antiviral, antimicrobial, antifungal, and anti-inflammatory activities. In addition, BOPC has been found to have potential applications as a drug delivery system and as a therapeutic agent.

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, which is a core structure in (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, is widely utilized in medicinal chemistry due to its versatility and significant contribution to the pharmacophore space of compounds aimed at treating human diseases. The saturated five-membered ring structure, due to its sp3-hybridization, enables efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through a phenomenon known as “pseudorotation”. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, emphasizing the influence of steric factors on biological activity and detailing structure–activity relationships (SAR) of studied compounds (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile Enhancement

The stereochemistry of compounds based on the pyrrolidin-2-one pharmacophore, similar to the one found in (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, has been subject to extensive research due to their potential as pharmacological agents in central nervous system applications. These agents are known to facilitate memory processes and attenuate the impairment of cognitive functions. Research on enantiomerically pure derivatives of this class has demonstrated a direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, underscoring the significance of stereochemistry in enhancing the pharmacological profile of these compounds (Veinberg et al., 2015).

Matrix Metalloproteinase Inhibitors

Pyrrolidine scaffolds have also been explored for their potential as matrix metalloproteinase (MMP) inhibitors, which are crucial for the treatment of neoplastic, rheumatic, and cardiovascular diseases. Pyrrolidine-based MMP inhibitors have shown low nanomolar activity for some MMP subclasses, making the pyrrolidine ring an excellent starting point for designing MMP inhibitors. This includes a range of compounds such as sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, showcasing the adaptability of the pyrrolidine scaffold in addressing diverse therapeutic targets (Cheng et al., 2008).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "®-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate" .

properties

IUPAC Name

benzyl N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)16-13-6-7-17(8-13)14-10-19-11-14/h1-5,13-14H,6-11H2,(H,16,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDGHCCLXOHBQA-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 3
Reactant of Route 3
(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 5
(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 6
Reactant of Route 6
(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.